2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide
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Overview
Description
2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is a chemical compound with the molecular formula C18H19N3O3S•HBr and a molecular weight of 438.34. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves multiple steps, typically starting with the preparation of the isoindolin-1-imine core. This is followed by the introduction of the morpholin-4-ylsulfonyl group onto the phenyl ring. The final step involves the formation of the hydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-one
- 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-thione
- 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-amine
Uniqueness
2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is unique due to its specific structural features, such as the isoindolin-1-imine core and the morpholin-4-ylsulfonyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.BrH/c19-18-17-4-2-1-3-14(17)13-21(18)15-5-7-16(8-6-15)25(22,23)20-9-11-24-12-10-20;/h1-8,19H,9-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZSGIORPWGRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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